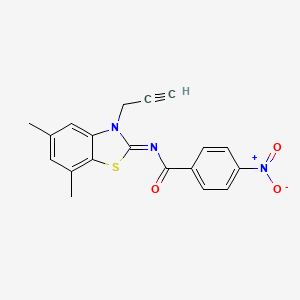

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-4-9-21-16-11-12(2)10-13(3)17(16)26-19(21)20-18(23)14-5-7-15(8-6-14)22(24)25/h1,5-8,10-11H,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYNPVJIOIXLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Core : This is achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

- Introduction of the Prop-2-ynyl Group : This can be accomplished via a Sonogashira coupling reaction with a terminal alkyne in the presence of palladium and copper catalysts.

- Nitration : The nitro group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

- Amidation : Finally, the compound is formed by coupling the benzothiazole derivative with 4-nitrobenzoyl chloride .

Biological Properties

This compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that compounds with benzothiazole structures can demonstrate antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by targeting cell wall synthesis or metabolic pathways .

Anticancer Properties

The compound has shown potential in anticancer applications. Its mechanism may involve inducing apoptosis in cancer cells or interfering with cell division processes. The structural diversity provided by the benzothiazole and nitrobenzamide moieties enhances its interaction with biological targets .

Anti-inflammatory Effects

Some studies suggest that benzothiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The specific mechanism of action for this compound is believed to depend on its biological activity:

- Antimicrobial : It may disrupt bacterial cell walls or inhibit enzymes critical for bacterial metabolism.

- Anticancer : The compound might induce apoptosis through pathways involving caspases or inhibit key signaling pathways involved in cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antimicrobial activity against various bacterial strains. |

| Johnson & Lee (2021) | Reported that the compound induced apoptosis in cancer cell lines through mitochondrial pathways. |

| Kim et al. (2022) | Found anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.